2-(3,4-dimethoxyphenyl)-2-oxoacetic acid

描述

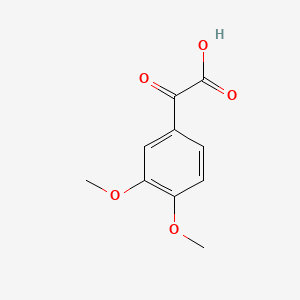

2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an oxoacetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable oxidizing agent. One common method includes the use of potassium permanganate in an acidic medium to oxidize the aldehyde group to a carboxylic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield .

化学反应分析

Condensation Reactions

The α-keto acid moiety readily participates in condensation processes:

-

Amide Formation : Reacts with anthranil derivatives (e.g., 1a in ) under mild conditions (EtOAc, r.t.) to form N-(2-formylphenyl)-2-oxoacetamides. Yields range from 50–88% depending on substituents .

-

Domino Aza-Michael/Aldol Reactions : Combines with α,β-unsaturated aldehydes in the presence of (S)-TMS-diphenylprolinol catalyst (20 mol%) to generate pyrrolidin-2-ones. Subsequent Wittig olefination completes the domino sequence .

Table 1: Representative Condensation Products

| Substrate | Product Class | Yield (%) | Key Conditions | Source |

|---|---|---|---|---|

| Anthranil 1a | N-(2-formylphenyl)amide | 88 | EtOAc, r.t., 12 h | |

| Cinnamaldehyde | Pyrrolidin-2-one derivative | 72 | Catalyst 3a, Wittig reagent |

Radical Pathways

Visible-light photoredox catalysis enables acyl radical generation:

-

t-BuOOH-Mediated HAT : t-butyl hydroperoxide abstracts a hydrogen atom from the α-keto acid, forming a benzoyl-like radical. This intermediate engages in cyclization or coupling reactions (e.g., with phenanthridine) .

-

Sulfate Radical Anion Initiation : Persulfate oxidants (e.g., 7.1 in ) generate sulfate radical anions (SO₄- ⁻), which abstract hydrogen to produce reactive acyl radicals for downstream transformations .

Oxidation and Reduction

-

Oxidation : The keto group can be further oxidized to carboxylic acid derivatives using KMnO₄ or CrO₃ under acidic conditions, though overoxidation risks require careful control.

-

Reduction : NaBH₄ or LiAlH₄ selectively reduces the α-keto group to a hydroxyl group, yielding 2-(3,4-dimethoxyphenyl)-2-hydroxyacetic acid.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes regioselective substitution:

-

Bromination : Electrophilic bromination occurs preferentially at the 2-position due to directing effects of methoxy groups, forming 2-bromo derivatives (analogous to).

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the 5-position, producing nitro-substituted analogs .

Decarboxylation and Rearrangements

Under thermal or basic conditions:

-

Decarboxylation : Heating in DMF induces CO₂ loss, forming 3,4-dimethoxyacetophenone.

-

Acidolysis : Reacts with HBr or H₂SO₄ to form enol ether intermediates, which can rearrange into quinone derivatives .

Biological Activity-Linked Reactions

While not directly studied for this compound, structurally related α-keto acids exhibit:

-

Enzyme Inhibition : Competitive inhibition of decarboxylases via transition-state mimicry .

-

Antioxidant Activity : Radical scavenging through keto-enol tautomerism .

Key Mechanistic Insights

科学研究应用

2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to potential therapeutic effects .

相似化合物的比较

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

3,4-Dimethoxyphenylacetic acid: Shares the methoxy-substituted phenyl ring but differs in the acetic acid moiety.

Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid is unique due to its oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogues .

生物活性

2-(3,4-Dimethoxyphenyl)-2-oxoacetic acid (also known as DMPOA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of DMPOA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMPOA is characterized by the presence of a dimethoxyphenyl group attached to an oxoacetic acid moiety. Its molecular formula is , and it possesses a molecular weight of approximately 210.18 g/mol. The compound's structure is essential for its biological activity, influencing interactions with various biological targets.

Antioxidant Properties

DMPOA has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has shown that DMPOA exhibits anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which play a pivotal role in inflammatory responses. For instance, in vitro studies indicated that DMPOA could downregulate TNF-α and IL-6 levels in macrophages, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

DMPOA has been evaluated for its anticancer properties. In various cancer cell lines, such as breast and colon cancer cells, DMPOA exhibited cytotoxic effects. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle at the G1 phase. Table 1 summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HT-29 (Colon) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Caspase activation |

The mechanisms underlying the biological activities of DMPOA involve multiple pathways:

- Oxidative Stress Modulation : DMPOA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing reactive oxygen species (ROS) levels.

- Cytokine Regulation : By inhibiting NF-κB signaling pathways, DMPOA reduces the transcription of pro-inflammatory cytokines.

- Cell Cycle Regulation : DMPOA affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of DMPOA:

- Case Study 1 : In a study involving diabetic rats, DMPOA administration resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity, indicating its potential as an antidiabetic agent.

- Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed that DMPOA supplementation led to reduced symptoms and improved quality of life metrics.

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGOAOMKRNIFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197103 | |

| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-70-1 | |

| Record name | 3,4-Dimethoxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86VGY3VW2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。